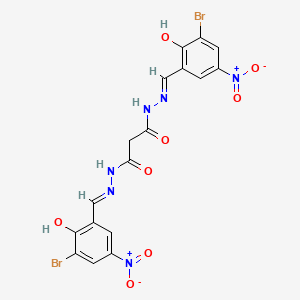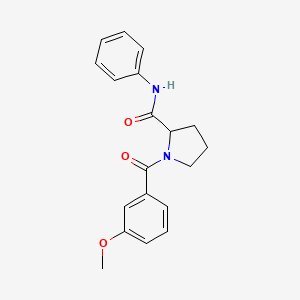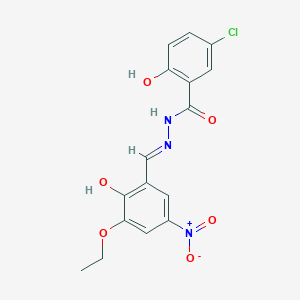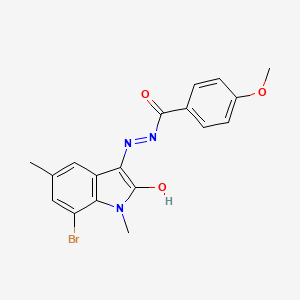
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide, also known as BBMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBMH is a derivative of hydrazide and malonic acid, and its unique chemical structure makes it a promising candidate for drug development.
作用机制
The exact mechanism of action of N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide is still not fully understood. However, it is believed that N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, and viruses.
Biochemical and Physiological Effects:
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and prevent the replication of viruses. Additionally, N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide in laboratory experiments is its relatively low toxicity, which makes it a safe compound to work with. Additionally, N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide is readily available and can be synthesized through a simple reaction. However, one of the limitations of using N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide in laboratory experiments is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide. One area of interest is the development of N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide and its potential use in the treatment of neurological disorders. Finally, research is needed to improve the solubility and bioavailability of N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide, which would make it a more effective therapeutic agent.
合成方法
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide can be synthesized through a simple reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and malonohydrazide in the presence of a suitable catalyst. The reaction yields a yellow crystalline compound, which can be purified through recrystallization.
科学研究应用
N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities. N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has also been shown to possess anticancer properties, making it a promising candidate for cancer therapy. Additionally, N'~1~,N'~3~-bis(3-bromo-2-hydroxy-5-nitrobenzylidene)malonohydrazide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N,N'-bis[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N6O8/c18-12-3-10(24(30)31)1-8(16(12)28)6-20-22-14(26)5-15(27)23-21-7-9-2-11(25(32)33)4-13(19)17(9)29/h1-4,6-7,28-29H,5H2,(H,22,26)(H,23,27)/b20-6+,21-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNJYIXJZJNOKH-KPJWAMHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)CC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)CC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6074590.png)

![1-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6074599.png)

![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)
![ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6074622.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
![4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6074642.png)
![5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B6074652.png)
![2-amino-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074658.png)
![(1S*,4S*)-2-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6074660.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6074668.png)